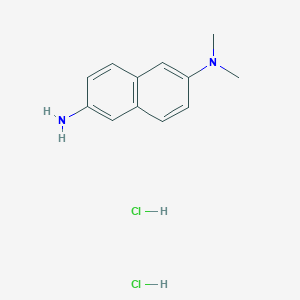

![molecular formula C23H25ClN4O5S2 B2378152 4-(2-((2-((5-氯-2-甲氧基苯基)氨基)-2-氧代乙基)硫代)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)哌啶-1-甲酸乙酯 CAS No. 1795085-01-6](/img/structure/B2378152.png)

4-(2-((2-((5-氯-2-甲氧基苯基)氨基)-2-氧代乙基)硫代)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)哌啶-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

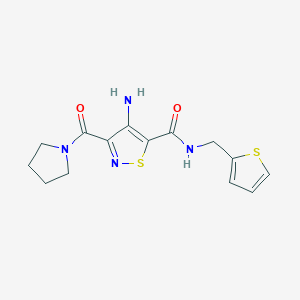

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl group, a piperidine ring, and a carboxylate ester group. The presence of these functional groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these atoms and the configuration of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thieno[3,2-d]pyrimidin-3(4H)-yl group and the piperidine ring could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate ester group could make the compound somewhat polar, which would affect its solubility in various solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its specific structure .科学研究应用

合成和生物活性

噻吩并嘧啶及其衍生物的合成

围绕噻吩并嘧啶衍生物的科学研究主要涉及它们的合成及其生物活性的探索。一个著名的例子是从维斯纳吉酮和凯林酮衍生出的新型化合物的合成,这些化合物显示出显着的抗炎和镇痛活性。这些化合物通过各种化学反应合成,产生了具有潜在治疗应用的杂环化合物,因为它们具有环氧合酶抑制作用和镇痛特性(阿布-哈舍姆、阿尔-侯赛因和扎基,2020)。

抗菌活性

一些噻吩并嘧啶衍生物已被合成并对其抗菌特性进行了评估。例如,新的吡啶衍生物对细菌和真菌表现出可变且适度的活性,表明从这种化学框架中开发新的抗菌剂的潜力(帕特尔、阿格拉瓦特和谢赫,2011)。

化学转化和衍生物合成

合成新化合物的化学转化

噻吩并嘧啶的多功能性也在探索化学转化以合成新衍生物的研究中得到强调。例如,将碳酸乙酯/DMF混合物用于某些噻唑-甲酰胺环化为噻唑并[5,4-d]嘧啶-7(6H)-酮,得到具有软体动物杀灭特性的衍生物(埃尔-巴尤基和巴尤尼,1988)。这证明了噻吩并嘧啶支架在生成生物活性化合物方面的化学灵活性。

抗癌和镇痛活性

抗癌和有丝分裂抑制

与噻吩并嘧啶相关的乙基(5-氨基-1,2-二氢吡啶并[3,4-b]吡嗪-7-基)氨基甲酸酯在特定位置的改变已显示出显着影响细胞毒性和白血病细胞的有丝分裂抑制。这表明基于噻吩并嘧啶衍生物设计抗有丝分裂剂用于癌症治疗的潜力(坦普尔、雷纳、康伯和沃德,1991)。

镇痛和抗帕金森活性

噻吩并嘧啶衍生物也因其镇痛和抗帕金森活性而受到评估。一些化合物在这些领域表现出良好的活性,与已知的药物如 valdecoxib 和苯海索林相当,突出了它们在疼痛管理和帕金森病治疗中的潜力(阿姆尔、迈加利和阿卜杜拉,2009)。

未来方向

作用机制

Target of Action

The compound is an intermediate in the synthesis of Apixaban , a novel oral anticoagulant . It primarily targets Factor Xa , an important clotting factor in the blood coagulation cascade .

Mode of Action

The compound, as part of Apixaban, acts as a direct inhibitor of Factor Xa . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Biochemical Pathways

The compound affects the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin and fibrin, the key components of blood clots .

Pharmacokinetics

It has multiple elimination pathways, making it potentially suitable for patients with liver disease or kidney impairment .

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation . This can help prevent conditions caused by blood clots, such as stroke and systemic embolism .

Action Environment

Environmental factors such as pH and temperature could potentially influence the stability and efficacy of the compound. It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°C .

属性

IUPAC Name |

ethyl 4-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O5S2/c1-3-33-23(31)27-9-6-15(7-10-27)28-21(30)20-16(8-11-34-20)26-22(28)35-13-19(29)25-17-12-14(24)4-5-18(17)32-2/h4-5,8,11-12,15H,3,6-7,9-10,13H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEVTQKBYOPERT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)